molecular formula C10H22ClN B13030885 cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine

cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine

Cat. No.: B13030885
M. Wt: 191.74 g/mol
InChI Key: NUAMAFURXRUVBT-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine is a chemical compound with the molecular formula C10H21N It is a derivative of cyclohexane, featuring a methanamine group attached to a cyclohexyl ring substituted with three methyl groups at positions 3, 3, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine typically involves the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanol, followed by amination to introduce the methanamine group. The reaction conditions for hydrogenation include the use of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The subsequent amination can be achieved using reagents like ammonia or primary amines under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amine derivatives

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications in various fields.

Properties

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

IUPAC Name

[(1S,5S)-3,3,5-trimethylcyclohexyl]methanamine;hydrochloride

InChI

InChI=1S/C10H21N.ClH/c1-8-4-9(7-11)6-10(2,3)5-8;/h8-9H,4-7,11H2,1-3H3;1H/t8-,9-;/m0./s1

InChI Key

NUAMAFURXRUVBT-OZZZDHQUSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CC(C1)(C)C)CN.Cl

Canonical SMILES

CC1CC(CC(C1)(C)C)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.